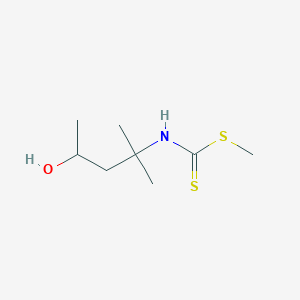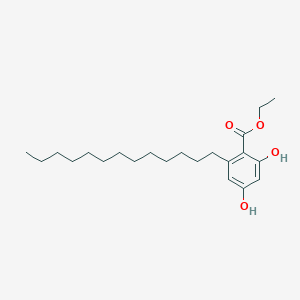![molecular formula C8H11NOS B14594094 2-[(Phenylsulfanyl)amino]ethan-1-ol CAS No. 61076-25-3](/img/structure/B14594094.png)
2-[(Phenylsulfanyl)amino]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Phenylsulfanyl)amino]ethan-1-ol is an organic compound with the molecular formula C8H11NOS It features a phenylsulfanyl group attached to an aminoethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Phenylsulfanyl)amino]ethan-1-ol typically involves the reaction of phenylsulfanyl compounds with aminoethanol derivatives. One common method is the nucleophilic substitution reaction where a phenylsulfanyl halide reacts with ethanolamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by maintaining optimal reaction conditions and minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions
2-[(Phenylsulfanyl)amino]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted aminoethanol derivatives.
Scientific Research Applications
2-[(Phenylsulfanyl)amino]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Phenylsulfanyl)amino]ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The aminoethanol backbone allows for hydrogen bonding and electrostatic interactions with various biomolecules, influencing their activity and stability.
Comparison with Similar Compounds
Similar Compounds
2-(Phenylsulfanyl)ethan-1-amine: Similar structure but lacks the hydroxyl group.
2-(2-(2-aminoethoxy)ethoxy)ethan-1-ol: Contains additional ethoxy groups, making it more hydrophilic.
Uniqueness
2-[(Phenylsulfanyl)amino]ethan-1-ol is unique due to the presence of both a phenylsulfanyl group and an aminoethanol backbone. This combination allows for diverse chemical reactivity and interactions with biological molecules, making it a versatile compound for various applications.
Properties
CAS No. |
61076-25-3 |
|---|---|
Molecular Formula |
C8H11NOS |
Molecular Weight |
169.25 g/mol |
IUPAC Name |
2-(phenylsulfanylamino)ethanol |
InChI |
InChI=1S/C8H11NOS/c10-7-6-9-11-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 |
InChI Key |
WBIAHLOZLFMBDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SNCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


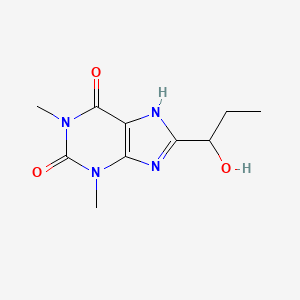
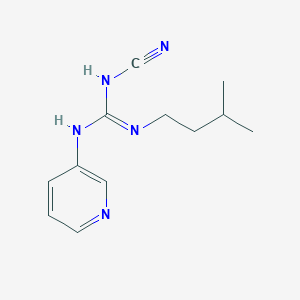
![Pyrido[2,3-e]-1,2,4-triazine, 3-(methylsulfonyl)-](/img/structure/B14594024.png)
![2-(4-Methoxyphenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14594027.png)
![N~1~-{2-[Methoxy(dimethyl)silyl]ethyl}ethane-1,2-diamine](/img/structure/B14594039.png)
![2-[(4-Amino-9,10-dioxo-9,10-dihydroanthracen-1-YL)sulfanyl]benzoic acid](/img/structure/B14594047.png)
![1-[(2-Cyclohexyl-1,3-dioxolan-2-yl)methyl]imidazole;nitric acid](/img/structure/B14594054.png)
![2-[(Propan-2-yl)sulfanyl]furan](/img/structure/B14594058.png)
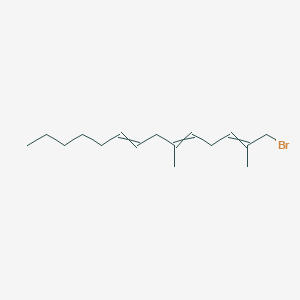
![2-(Butylsulfanyl)-1-chloro-4-[3-(trifluoromethyl)phenoxy]benzene](/img/structure/B14594067.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-phenyl-](/img/structure/B14594068.png)
![9-[4-(Methylsulfanyl)phenyl]phenanthrene](/img/structure/B14594074.png)
